molecular formula C16H23NO2S B5684485 [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol

[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol

Cat. No. B5684485
M. Wt: 293.4 g/mol
InChI Key: ASYGCNXYBPLIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol, also known as THIP, is a potent agonist of the GABA-A receptor. GABA-A receptor is a major inhibitory neurotransmitter receptor in the central nervous system (CNS). THIP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various CNS disorders.

Mechanism of Action

[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol is a potent agonist of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the CNS. [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol binds to the GABA-A receptor and enhances the inhibitory effects of GABA, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol has a high affinity for the GABA-A receptor and shows selectivity for the α4 and α6 subunits of the receptor.
Biochemical and Physiological Effects:
[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol has also been shown to reduce alcohol withdrawal symptoms in animal models. [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol has been shown to enhance the inhibitory effects of GABA, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release.

Advantages and Limitations for Lab Experiments

[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol has a high affinity for the GABA-A receptor and shows selectivity for the α4 and α6 subunits of the receptor. [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol has been shown to have a high efficacy and potency in animal models. However, [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol has a short half-life and is rapidly metabolized in the body, which limits its clinical use.

Future Directions

Further research is needed to explore the potential therapeutic applications of [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol in various CNS disorders. Future studies should focus on the optimization of the synthesis method for [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol and the development of more stable analogs of [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol. Future studies should also explore the potential use of [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol in combination with other drugs for the treatment of CNS disorders. Additionally, future studies should investigate the long-term effects of [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol use on the CNS and the potential for tolerance and dependence.

Synthesis Methods

[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol can be synthesized using various methods, including the reaction of 3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl) piperidine with formaldehyde followed by reduction with sodium borohydride. The yield of [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol is usually high, and the purity can be achieved through recrystallization.

Scientific Research Applications

[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, epilepsy, and insomnia. [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. [3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.

properties

IUPAC Name

[3-(hydroxymethyl)-3-(3-methylbut-2-enyl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-13(2)6-8-16(12-18)7-4-9-17(11-16)15(19)14-5-3-10-20-14/h3,5-6,10,18H,4,7-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYGCNXYBPLIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(CCCN(C1)C(=O)C2=CC=CS2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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